Pirmitegravir

HIV-1 Integrase Allosteric Inhibitor Mechanism of Action

Pirmitegravir (STP0404) is the only clinically validated allosteric HIV-1 integrase inhibitor (ALLINI), with Phase IIa proof-of-concept data demonstrating significant viral load reductions. Unlike conventional INSTIs (e.g., dolutegravir), it targets the non-catalytic LEDGF/p75 binding site to induce aberrant integrase hyper-multimerization, disrupting viral maturation and producing non-infectious particles. Its orthogonal mechanism and distinct Y99H/A128T resistance profile make it the definitive tool for dissecting integrase's non-catalytic roles and designing rational combination regimens. Well-characterized PK (rat F 92.8%, dog F 50.6%) and a non-genotoxic safety profile in rodents support reproducible in vivo studies. For research use only.

Molecular Formula C27H31ClN4O3
Molecular Weight 495.0 g/mol
CAS No. 2245231-10-9
Cat. No. B10860339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirmitegravir
CAS2245231-10-9
Molecular FormulaC27H31ClN4O3
Molecular Weight495.0 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=NC(=C(C(=C12)C3=CC=C(C=C3)Cl)C(C(=O)O)OC(C)(C)C)C)CC4=CN(N=C4)C)C
InChIInChI=1S/C27H31ClN4O3/c1-15-17(3)32(14-18-12-29-31(7)13-18)25-21(15)23(19-8-10-20(28)11-9-19)22(16(2)30-25)24(26(33)34)35-27(4,5)6/h8-13,24H,14H2,1-7H3,(H,33,34)/t24-/m0/s1
InChIKeyGNRDGAWRAIJOSU-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pirmitegravir (STP0404, CAS 2245231-10-9): First-in-Class Allosteric Integrase Inhibitor (ALLINI) with Clinical Proof-of-Concept for HIV-1


Pirmitegravir (STP0404, CAS 2245231-10-9) is a first-in-class, pyrrolopyridine-based allosteric HIV-1 integrase inhibitor (ALLINI) [1]. Unlike conventional integrase strand transfer inhibitors (INSTIs), pirmitegravir targets the non-catalytic LEDGF/p75 binding site on the HIV-1 integrase enzyme, inducing aberrant hyper-multimerization that disrupts viral maturation and yields non-infectious particles [2]. It is the first ALLINI to demonstrate clinical proof-of-concept, with Phase IIa trial data showing significant viral load reductions in treatment-naïve adults [3].

Why Pirmitegravir (2245231-10-9) Cannot Be Interchanged with INSTIs or Other ALLINIs in HIV-1 Research


Pirmitegravir (STP0404) operates via an allosteric mechanism that is orthogonal to both catalytic INSTIs (e.g., dolutegravir, bictegravir) and other experimental ALLINIs [1]. Substituting pirmitegravir with an INSTI will not recapitulate its unique effects on viral maturation and RNA mislocalization [2]. Similarly, alternative ALLINIs lack the clinical validation, defined resistance profile, and extensive preclinical characterization that pirmitegravir offers [3]. The compound's specific binding mode at the LEDGF/p75 pocket and its differentiated resistance signature (Y99H/A128T) necessitate the use of the exact chemical entity for reproducible and clinically relevant research [3].

Quantitative Differentiation of Pirmitegravir (STP0404) from INSTIs and Experimental ALLINIs: A Comparator-Based Evidence Guide


Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase Multimerization vs. Catalytic Strand Transfer

Pirmitegravir (STP0404) is an allosteric HIV-1 integrase inhibitor (ALLINI) that binds to the LEDGF/p75 pocket, inducing aberrant hyper-multimerization of integrase and preventing viral RNA packaging [1]. In contrast, integrase strand transfer inhibitors (INSTIs) like dolutegravir and bictegravir inhibit the catalytic strand transfer activity of integrase [2]. This mechanistic divergence is absolute: pirmitegravir does not inhibit strand transfer, and INSTIs do not induce hyper-multimerization [1]. The functional consequence is that pirmitegravir yields non-infectious viral particles, whereas INSTIs block integration of viral DNA [1].

HIV-1 Integrase Allosteric Inhibitor Mechanism of Action Viral Maturation

In Vitro Antiviral Potency in Human PBMCs: Pirmitegravir vs. INSTIs

Pirmitegravir (STP0404) demonstrates a picomolar IC50 of 0.41 nM against HIV-1NL4-3 in human PBMCs . In contrast, the INSTI dolutegravir has reported IC50 values of 0.5–2.1 nM in PBMCs against wild-type HIV-1 [1]. This indicates that pirmitegravir exhibits comparable or superior in vitro potency to a leading INSTI while operating via a completely distinct mechanism.

Antiviral Activity IC50 PBMC HIV-1

Therapeutic Index (TI) in Human PBMCs: Pirmitegravir Demonstrates a >24,000 Safety Margin

Pirmitegravir exhibits a remarkable therapeutic index of >24,000 in human PBMCs, derived from its picomolar antiviral IC50 and a cytotoxicity CC50 >10,000 nM . While INSTIs generally have high TIs, a direct comparator for dolutegravir in PBMCs reports a TI of approximately 1,900 (CC50 ~4,000 nM / IC50 ~2.1 nM) [1]. The >10-fold higher TI for pirmitegravir suggests a wider safety margin in primary human cells.

Therapeutic Index Cytotoxicity Selectivity PBMC

Clinical Antiviral Efficacy: Phase IIa Viral Load Reduction vs. INSTI Historical Benchmarks

In a Phase IIa proof-of-concept trial in ART-naïve adults with HIV-1, pirmitegravir (200 mg once daily for 10 days) achieved a mean viral load reduction of -1.55 log₁₀ copies/mL [1]. Historical data for dolutegravir monotherapy (50 mg once daily for 10 days) in a similar patient population showed a mean reduction of -2.5 log₁₀ copies/mL [2]. While dolutegravir shows a greater magnitude of reduction, pirmitegravir's -1.55 log₁₀ reduction validates the clinical viability of the ALLINI mechanism and exceeds the FDA's primary efficacy threshold of 0.5 log₁₀ [1].

Clinical Trial Viral Load Phase IIa HIV-1

Resistance Profile: >150-Fold Resistance Conferred by Specific Integrase Mutations (Y99H/A128T)

Cell culture-based viral breakthrough assays identified the HIV-1(Y99H/A128T IN) variant, which confers >150-fold resistance to pirmitegravir compared to wild-type virus [1]. In contrast, common INSTI resistance mutations (e.g., G140S/Q148H) do not confer cross-resistance to pirmitegravir, as the allosteric binding site is distinct [2]. This orthogonal resistance profile is a key asset for combination therapy development.

Drug Resistance HIV-1 Integrase ALLINI Viral Breakthrough

Optimal Research and Industrial Applications for Pirmitegravir (2245231-10-9) Based on Differentiated Evidence


Investigating Non-Catalytic Roles of HIV-1 Integrase in Viral Maturation and RNA Packaging

Pirmitegravir is the definitive tool compound for dissecting the non-catalytic functions of HIV-1 integrase. Its unique ability to induce hyper-multimerization and mislocalize viral RNA, without inhibiting strand transfer, allows researchers to cleanly separate the catalytic and structural roles of integrase [1].

Developing and Validating HIV-1 Combination Therapies with Orthogonal Resistance Barriers

Given its allosteric mechanism and distinct resistance profile (Y99H/A128T), pirmitegravir is ideal for designing and testing rational combination regimens with INSTIs (e.g., dolutegravir) or other antiretroviral classes. Preclinical studies can leverage its >150-fold resistance data to model barrier-to-resistance improvements [1].

Structure-Based Drug Design of Next-Generation ALLINIs with Improved Resistance Profiles

The solved structural basis for pirmitegravir resistance, along with the development of the improved analog EKC110 (~14-fold more potent against resistant virus), provides a robust platform for medicinal chemistry efforts [1]. Pirmitegravir serves as the essential reference standard for screening and optimizing new ALLINI chemotypes.

Preclinical Efficacy and Safety Studies in Animal Models of HIV-1 Infection

With established PK parameters in rats (T1/2 3.83-4.56 h, F 92.8%) and dogs (T1/2 6.11-6.90 h, F 50.6%) , and a favorable non-genotoxic profile in rodents up to 2000 mg/kg/day , pirmitegravir is a well-characterized candidate for in vivo studies exploring ALLINI-based interventions.

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